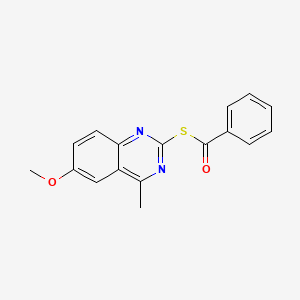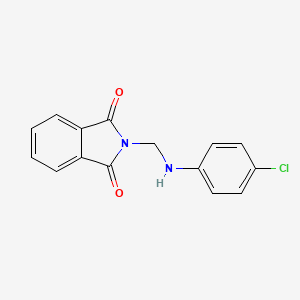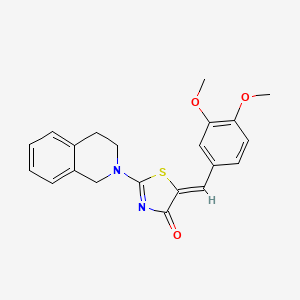![molecular formula C21H23ClN2O3S B11597667 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597667.png)
(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo bencilideno, un anillo ciclohexilo y un núcleo imidazolidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del Grupo Bencilideno: Este paso involucra la condensación de un derivado de benzaldehído con una amina o imina apropiada en condiciones ácidas o básicas.
Introducción del Anillo Ciclohexilo: El grupo ciclohexilo se puede introducir a través de una reacción de Grignard o una reacción organometálica similar.
Formación del Núcleo Imidazolidinona: Esto involucra la ciclización de un derivado de urea o tiourea con un compuesto carbonílico adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta eficiencia de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la reducción del grupo bencilideno.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperaturas suaves.
Sustitución: Nucleófilos como aminas o tioles, solventes como etanol o diclorometano, temperatura ambiente a calentamiento moderado.
Productos Mayores
Oxidación: Óxidos correspondientes o derivados hidroxílicos.
Reducción: Derivados de bencilideno reducidos.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan al grupo cloro.
Aplicaciones Científicas De Investigación
(5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Uso potencial como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos.
Síntesis Orgánica: Utilizado como intermedio en la síntesis de moléculas más complejas.
Ciencia de Materiales:
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependerían de la aplicación específica y requerirían más investigación para dilucidarse.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de Etilo: Un intermedio químico ampliamente utilizado con una estructura más simple.
Acetilacetona: Otro intermedio común con tautomería ceto-enol.
Diceteno: Utilizado en la síntesis de varios derivados de acetoacetato.
Singularidad
(5Z)-5-[3-cloro-5-metoxi-4-(prop-2-in-1-iloxi)bencilideno]-3-ciclohexil-1-metil-2-tioxoimidazolidin-4-ona destaca por su estructura compleja, que proporciona reactividad única y potencial para diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C21H23ClN2O3S |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H23ClN2O3S/c1-4-10-27-19-16(22)11-14(13-18(19)26-3)12-17-20(25)24(21(28)23(17)2)15-8-6-5-7-9-15/h1,11-13,15H,5-10H2,2-3H3/b17-12- |
Clave InChI |
MNLFFKLOGJMAIE-ATVHPVEESA-N |
SMILES isomérico |
CN1/C(=C\C2=CC(=C(C(=C2)Cl)OCC#C)OC)/C(=O)N(C1=S)C3CCCCC3 |
SMILES canónico |
CN1C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)C(=O)N(C1=S)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597595.png)
![(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597601.png)
![4-{[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11597607.png)

![4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597615.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11597625.png)

![(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597636.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597639.png)
![N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B11597642.png)
![Ethyl 2-{3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-YL]-2-imino-5-oxoimidazolidin-1-YL}acetate](/img/structure/B11597644.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11597659.png)
